molecular formula C19H29NO3 B14348974 N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide CAS No. 90257-47-9

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide

Cat. No.: B14348974
CAS No.: 90257-47-9
M. Wt: 319.4 g/mol
InChI Key: CVGYFMRJSNCKFO-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cycloheptane ring attached to a carboxamide group, with a substituted phenyl ring that includes ethoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted benzene ring, followed by the formation of the cycloheptane ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOH or NaOCH3 in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is unique due to its specific substitution pattern and the presence of a cycloheptane ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90257-47-9

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)cycloheptanecarboxamide

InChI

InChI=1S/C19H29NO3/c1-4-22-17-13-16(12-14(3)18(17)23-5-2)20-19(21)15-10-8-6-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21)

InChI Key

CVGYFMRJSNCKFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCCCCC2)C)OCC

Origin of Product

United States

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